molecular formula C24H21F2N3O B5059492 (2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine

(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine

Cat. No. B5059492
M. Wt: 405.4 g/mol
InChI Key: PDVYZTNPGVDOLB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a benzyl group which is a common substituent in organic chemistry . The molecule also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the methoxyphenyl and phenyl groups indicates that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography or NMR spectroscopy are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzyl group might undergo reactions like free radical bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its boiling and melting points, its solubility in different solvents, and its spectral properties .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules. It could act as a ligand for a particular receptor, or it could undergo a chemical reaction to produce a certain effect .

properties

IUPAC Name

1-(2,3-difluorophenyl)-N-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O/c1-30-21-11-5-7-17(13-21)24-19(16-29(28-24)20-9-3-2-4-10-20)15-27-14-18-8-6-12-22(25)23(18)26/h2-13,16,27H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVYZTNPGVDOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2CNCC3=C(C(=CC=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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